molecular formula C11H7N3O2S B1335540 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 676247-93-1

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1335540
M. Wt: 245.26 g/mol
InChI Key: OURWKHLDAVYMGO-UHFFFAOYSA-N
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Description

“7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a product used for proteomics research . It has a molecular formula of C11H7N3O2S and a molecular weight of 245.26 .


Synthesis Analysis

The synthesis of this compound has been widely studied . For instance, one method involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes both pyrazole and pyrimidine rings . The InChI code is 1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H, (H,15,16) .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the functional groups present . For example, it can undergo 1,3 dipolar cycloaddition reactions in the presence of a copper (I) catalyst .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 270-271 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound's derivatives have been explored for regioselective synthesis, demonstrating how modification at specific positions influences chemical properties and reactivity. For example, Drev et al. (2014) discussed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the tunability of regioselectivity by the carboxy function in these compounds (Drev et al., 2014).

Pharmacological Potential

  • Several studies have investigated the compound's derivatives as potential pharmacological agents. Shiota et al. (1999) explored derivatives as angiotensin II receptor antagonists, indicating their role in hypertension management (Shiota et al., 1999). Similarly, Ivachtchenko et al. (2013) synthesized derivatives as antagonists of serotonin 5-HT6 receptors, suggesting their utility in neurological and psychiatric conditions (Ivachtchenko et al., 2013).

Antioxidant and Anti-inflammatory Applications

  • The derivatives of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been studied for their antioxidant and anti-inflammatory properties. Shehab et al. (2018) synthesized derivatives showing significant anti-inflammatory and antioxidant activities (Shehab et al., 2018).

Antimicrobial and Antituberculous Activity

  • Research has also focused on the antimicrobial and antituberculous potential of the compound's derivatives. Titova et al. (2019) synthesized structural analogs showing promising tuberculostatic activity (Titova et al., 2019). Additionally, Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).

Anti-inflammatory and Non-Ulcerogenic Properties

  • Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines for their anti-inflammatory properties, indicating that certain modifications enhance their therapeutic index and potentially reduce ulcerogenic activity (Auzzi et al., 1983).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, such as this compound, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on developing new synthetic routes and applications for these compounds .

properties

IUPAC Name

7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURWKHLDAVYMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406419
Record name 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

676247-93-1
Record name 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Citations

For This Compound
2
Citations
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of Heterocyclic …, 2007 - academia.edu
In the last decade, the treatment of insomnia has been supplemented by the introduction of a number of nonbenzodiazepine hypnotics including zolpidem, zopiclone and, most recently, …
Number of citations: 29 www.academia.edu
M Proj, M Hrast, G Bajc, R Frlan, A Meden… - Journal of enzyme …, 2023 - Taylor & Francis
Bacterial resistance is an increasing threat to healthcare systems, highlighting the need for discovering new antibacterial agents. An established technique, fragment-based drug …
Number of citations: 2 www.tandfonline.com

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